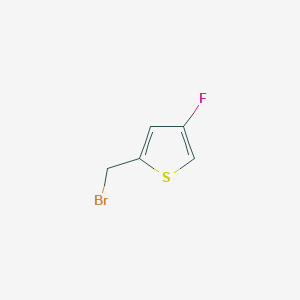
2-(Bromomethyl)-4-fluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-fluorothiophene is a heterocyclic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 4-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluorothiophene typically involves the bromination of 4-fluorothiophene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(Azidomethyl)-4-fluorothiophene or 2-(Thiophenylmethyl)-4-fluorothiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-Methyl-4-fluorothiophene.
Scientific Research Applications
2-(Bromomethyl)-4-fluorothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluorothiophene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzophenone: Another bromomethyl-substituted compound with different reactivity due to the presence of a benzophenone moiety.
2-(Bromomethyl)acrylate: Features a bromomethyl group attached to an acrylate, used in polymer synthesis.
2-(Bromomethyl)-1,3-dioxolane: Contains a bromomethyl group on a dioxolane ring, used in organic synthesis .
Uniqueness
2-(Bromomethyl)-4-fluorothiophene is unique due to the presence of both a bromomethyl group and a fluorine atom on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C5H4BrFS |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-(bromomethyl)-4-fluorothiophene |
InChI |
InChI=1S/C5H4BrFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |
InChI Key |
PKFOGPJQBFGWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















